iGP-1

Übersicht

Beschreibung

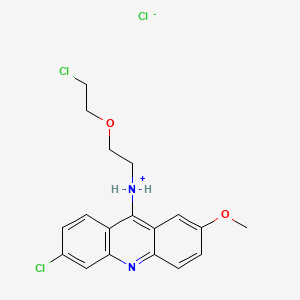

iGP-1 is a cell-permeable inhibitor of mitochondrial sn-Glycerol 3-phosphate dehydrogenase (mGPDH).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzimidazolderivate wie iGP-1 wurden umfassend auf ihre potenziellen Antitumoreigenschaften untersucht. Es ist bekannt, dass die Benzimidazol-Einheit mit verschiedenen biologischen Zielen interagiert, die für die Krebstherapie relevant sind. Beispielsweise können diese Verbindungen die Tubulinpolymerisation hemmen, einen entscheidenden Prozess für die Zellteilung in Krebszellen . Durch die Interferenz mit diesem Prozess kann this compound das Wachstum und die Proliferation von Krebszellen verhindern, was es zu einem vielversprechenden Kandidaten für die Entwicklung von Antitumormedikamenten macht.

Antimikrobielle und antibakterielle Eigenschaften

Der Benzimidazol-Kern von this compound wurde mit signifikanten antimikrobiellen und antibakteriellen Aktivitäten in Verbindung gebracht. Forschungen haben gezeigt, dass bestimmte Benzimidazolderivate eine potente in-vitro-Aktivität gegen eine Reihe von Bakterienstämmen aufweisen, einschließlich resistenter Organismen wie Methicillin-resistenter Staphylococcus aureus (MRSA) und Vancomycin-resistenter Stämme . Dies deutet darauf hin, dass this compound zu einer neuen Klasse von Antibiotika entwickelt werden könnte, um antibiotikaresistente Infektionen zu bekämpfen.

Antivirene Anwendungen

Verbindungen mit der Benzimidazolstruktur wurden als potenzielle antivirale Wirkstoffe identifiziert. Ihr Wirkmechanismus beinhaltet häufig die Hemmung der Virusreplikation durch das Anvisieren spezifischer Proteine innerhalb des Virus oder die Interferenz mit der viralen DNA/RNA-Synthese. Angesichts der strukturellen Flexibilität und der Fähigkeit, verschiedene Derivate zu erzeugen, könnte this compound angepasst werden, um seine antiviralen Fähigkeiten gegen verschiedene Virusinfektionen zu verbessern .

Enzymatische Hemmung

Die enzymatische Hemmung ist eine weitere wichtige Anwendung von Benzimidazolderivaten. This compound kann mit seiner Benzimidazolkomponente als Inhibitor für bestimmte Enzyme fungieren, die für die Pathogenese von Krankheiten entscheidend sind. Beispielsweise könnte es Enzyme angreifen, die an Entzündungsprozessen beteiligt sind, oder solche, die eine Rolle bei neurodegenerativen Erkrankungen spielen, und so einen Weg für die Behandlung dieser Erkrankungen eröffnen .

Antioxidative Eigenschaften

Die antioxidative Aktivität von Benzimidazolderivaten wird ihrer Fähigkeit zugeschrieben, freie Radikale abzufangen und Zellen vor oxidativem Stress zu schützen. This compound könnte möglicherweise zur Entwicklung von Behandlungen für Krankheiten verwendet werden, bei denen oxidativer Stress ein beitragender Faktor ist, wie z. B. Herz-Kreislauf-Erkrankungen und bestimmte neurodegenerative Erkrankungen .

Koordinationschemie und Metallkomplexbildung

Benzimidazolverbindungen sind bekannt für ihre Fähigkeit, als Liganden in der Koordinationschemie zu fungieren und Komplexe mit verschiedenen Metallen zu bilden. Diese Metallkomplexe können eine breite Palette von Anwendungen haben, darunter Katalyse, Materialwissenschaften und als Therapeutika. Die Struktur von this compound ermöglicht es ihm, Metalle zu binden, was bei der Entwicklung von metallbasierten Medikamenten oder neuartigen Katalysatoren für chemische Reaktionen genutzt werden könnte .

Wirkmechanismus

Target of Action

The primary target of iGP-1 is the mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) . mGPDH is a ubiquinone-linked enzyme in the mitochondrial inner membrane that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain .

Mode of Action

This compound acts as a potent, selective, and dose-dependent inhibitor against mGPDH . It directly interacts with a single, allosteric binding site on mGPDH and displays mixed type of inhibition kinetics . It competes with glycerol phosphate for free mGPDH and uncompetitively inhibits GP-bound mGPDH .

Biochemical Pathways

The inhibition of mGPDH by this compound affects the glycerol phosphate shuttle, a major biochemical pathway that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain . This can impact various downstream effects related to energy metabolism and redox homeostasis.

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting that it can be absorbed and distributed in the body

Result of Action

The inhibition of mGPDH by this compound reduces H2O2 production by IQ site and inhibits ΔΨm driven by low concentrations of succinate . . This suggests that this compound can modulate mitochondrial function and redox homeostasis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its fluorescence increases with acidified pH . .

Biochemische Analyse

Biochemical Properties

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid: plays a crucial role in biochemical reactions by selectively inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) with an IC₅₀ value of 6.3 µM . This inhibition is dose-dependent and does not affect the cytosolic form of the enzyme. The compound interacts with a single allosteric binding site on mGPDH, displaying mixed inhibition kinetics. It reduces hydrogen peroxide production and inhibits mitochondrial membrane potential driven by low concentrations of succinate .

Cellular Effects

The effects of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid on various cell types and cellular processes are profound. It does not inhibit pyruvate uptake into cells or mitochondria and has no direct effect on glycolysis in synaptosomes . It significantly impacts mitochondrial respiration, particularly under conditions where lactate dehydrogenase-mediated NAD⁺ generation is blocked. This indicates a reliance on the glycerol phosphate shuttle for NAD⁺ generation to support high glycolytic demand .

Molecular Mechanism

At the molecular level, 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid exerts its effects by binding to an allosteric site on mGPDH. This binding results in mixed inhibition kinetics, with competitive inhibition against free mGPDH and uncompetitive inhibition against glycerol phosphate-bound mGPDH . The compound reduces hydrogen peroxide production by the IQ site and inhibits mitochondrial membrane potential driven by succinate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid change over time. The compound is stable under standard storage conditions (2-8°C) and is protected from light . Long-term studies have shown that it maintains its inhibitory effects on mGPDH over extended periods, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, it effectively inhibits mGPDH without causing adverse effects. At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings .

Metabolic Pathways

4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid: is involved in metabolic pathways related to the glycerol phosphate shuttle. It interacts with mGPDH, reducing hydrogen peroxide production and affecting mitochondrial membrane potential . These interactions highlight its role in regulating mitochondrial function and cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid is transported and distributed efficiently due to its cell-permeable nature . It does not inhibit pyruvate uptake into cells or mitochondria, ensuring that its effects are specific to mGPDH inhibition .

Subcellular Localization

The subcellular localization of 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid is primarily within the mitochondria, where it exerts its inhibitory effects on mGPDH . This localization is crucial for its function, as it targets the mitochondrial glycerol phosphate shuttle without affecting other cellular processes .

Eigenschaften

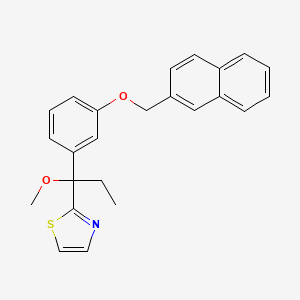

IUPAC Name |

4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVPDCQNTCJVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of iGP-1 and what are its downstream effects?

A1: this compound is a potent inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) [, ]. This enzyme plays a crucial role in the glycerol phosphate shuttle, a mechanism that links glycolysis to oxidative phosphorylation (OXPHOS) by transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain []. Inhibiting mGPDH with this compound is therefore hypothesized to disrupt cellular metabolism, particularly in cancer cells, which often rely heavily on OXPHOS for energy production [].

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: Research suggests that a benzimidazole-phenyl-succinamide core structure is crucial for the inhibitory activity of this compound against mGPDH []. Modifications to the benzimidazole ring system can influence both the potency and off-target effects of these inhibitors. Further research exploring different modifications within this chemical space could lead to the development of more potent and selective mGPDH inhibitors [].

Q3: Has the efficacy of this compound been tested in biological systems?

A3: While the exact efficacy of this compound hasn't been extensively detailed in the provided research, studies utilizing live-cell imaging have confirmed that iGP-class compounds, including this compound, can effectively penetrate cellular membranes [], suggesting their potential for in vitro and in vivo applications.

Q4: Are there alternative compounds that target mGPDH?

A4: Beyond the benzimidazole derivatives like this compound, research indicates that a benzoxadiazole-derivative (compound 5108184) also demonstrates potent inhibitory effects against mGPDH []. Additionally, the antidiabetic drug metformin has been identified as a potential mGPDH inhibitor []. This finding suggests a potential link between mGPDH inhibition and the anti-cancer effects observed with metformin in some studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

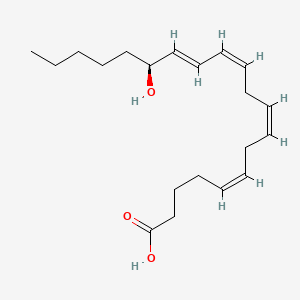

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/new.no-structure.jpg)

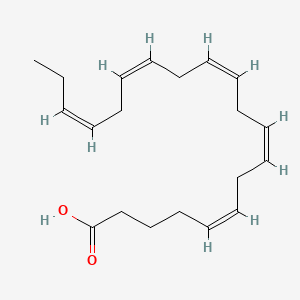

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)